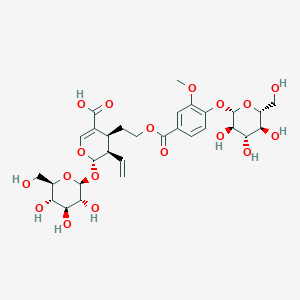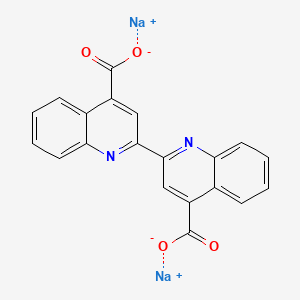
2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicinchoninic acid is a chemical compound widely used in biochemical assays, particularly for the quantification of proteins. It is known for its ability to form a purple-colored complex with cuprous ions (Cu+), which is used in the bicinchoninic acid assay to measure protein concentration .
準備方法
Synthetic Routes and Reaction Conditions
Bicinchoninic acid is synthesized through a series of chemical reactions involving the condensation of two molecules of 2,4-dihydroxybenzaldehyde with hydrazine . The reaction typically occurs under alkaline conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, bicinchoninic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain bicinchoninic acid in its pure form .
化学反応の分析
Types of Reactions
Bicinchoninic acid primarily undergoes complexation reactions with metal ions, particularly cuprous ions (Cu+). It does not typically undergo oxidation, reduction, or substitution reactions under normal assay conditions .
Common Reagents and Conditions
The most common reagent used with bicinchoninic acid is copper(II) sulfate, which provides the cupric ions (Cu2+) that are reduced to cuprous ions (Cu+) by proteins in the assay. The reaction occurs under alkaline conditions, typically at a pH of 11.25 .
Major Products Formed
The major product formed in the reaction between bicinchoninic acid and cuprous ions is a purple-colored complex that absorbs light at a wavelength of 562 nm. This complex is used to quantify the concentration of proteins in a sample .
科学的研究の応用
Bicinchoninic acid is extensively used in scientific research for the quantification of proteins in various samples. Its applications include:
Chemistry: Used in protein quantification assays to determine the concentration of proteins in chemical samples.
Medicine: Utilized in clinical diagnostics to quantify protein concentrations in blood and other bodily fluids.
Industry: Applied in the quality control of protein-based products, such as pharmaceuticals and food products.
作用機序
The mechanism by which bicinchoninic acid exerts its effects involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) by proteins. Bicinchoninic acid then forms a stable complex with the cuprous ions, resulting in a purple-colored product. This color change is proportional to the protein concentration and can be measured using spectrophotometric techniques .
類似化合物との比較
Bicinchoninic acid is often compared with other protein quantification reagents, such as the Bradford reagent and the Lowry reagent. While all these reagents are used for protein quantification, bicinchoninic acid offers several advantages:
Stability: Bicinchoninic acid is stable under alkaline conditions, allowing for a one-step assay process.
Sensitivity: It provides a high sensitivity and a wide detection range for protein quantification.
Compatibility: Bicinchoninic acid is generally more tolerant to the presence of interfering substances, such as detergents and denaturing agents.
Similar compounds include:
Bradford reagent: Uses Coomassie Brilliant Blue dye to bind proteins and produce a color change.
Lowry reagent: Involves a two-step process with the reduction of copper ions and the reaction with Folin-Ciocalteu reagent.
Bicinchoninic acid stands out due to its simplicity, stability, and compatibility with various sample types.
特性
分子式 |
C20H10N2Na2O4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChIキー |
AUPXFICLXPLHBB-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
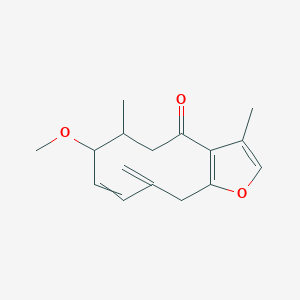
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)


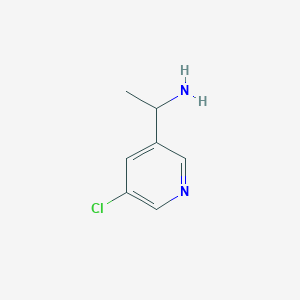



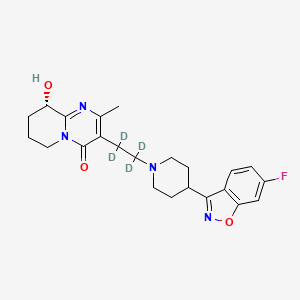

![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
